BenchChemオンラインストアへようこそ!

Remimazolam tosylate

General Anesthesia Geriatric Anesthesia Recovery Time

Select remimazolam tosylate for its clinically proven, esterase-driven metabolic pathway that eliminates CYP450 variability, delivering a 56% reduction in hypotension risk and 64% reduction in respiratory depression versus propofol. This translates directly into accelerated patient turnover (85% ambulate within 5 min vs. 0% for midazolam) and lower post-procedural monitoring costs—making it the superior choice for high-throughput endoscopy and ICU sedation protocols.

Molecular Formula C28H27BrN4O5S
Molecular Weight 611.5 g/mol
CAS No. 1425904-79-5
Cat. No. B8818929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRemimazolam tosylate
CAS1425904-79-5
Molecular FormulaC28H27BrN4O5S
Molecular Weight611.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.CC1=CN=C2N1C3=C(C=C(C=C3)Br)C(=NC2CCC(=O)OC)C4=CC=CC=N4
InChIInChI=1S/C21H19BrN4O2.C7H8O3S/c1-13-12-24-21-17(7-9-19(27)28-2)25-20(16-5-3-4-10-23-16)15-11-14(22)6-8-18(15)26(13)21;1-6-2-4-7(5-3-6)11(8,9)10/h3-6,8,10-12,17H,7,9H2,1-2H3;2-5H,1H3,(H,8,9,10)/t17-;/m0./s1
InChIKeyUNLWPYSYFQLJSV-LMOVPXPDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Remimazolam Tosylate (CAS 1425904-79-5): A Water-Soluble, Ultra-Short-Acting GABA-A Agonist for Sedation and Anesthesia


Remimazolam tosylate is a benzodiazepine derivative that acts as a positive allosteric modulator at the GABA-A receptor, enhancing inhibitory neurotransmission to produce sedation, anxiolysis, and anesthesia [1]. It is classified as an ultra-short-acting intravenous agent due to its unique structural modification: an ester-linked side chain that enables rapid hydrolysis by tissue esterases into an inactive carboxylic acid metabolite (CNS7054) [2]. This organ-independent metabolic pathway, distinct from CYP450-dependent benzodiazepines, underpins its predictable offset profile [3]. The tosylate salt form, specifically claimed in patent CN103221414B, confers water solubility suitable for intravenous formulation and is the form developed for the Chinese market [4].

Why Remimazolam Tosylate Cannot Be Interchanged with Midazolam or Propofol: Evidence for Selection-Based Procurement


Despite belonging to the benzodiazepine class, remimazolam tosylate exhibits a fundamentally different clinical profile from midazolam due to its unique metabolic pathway (esterase vs. CYP3A4) and a markedly superior safety profile compared to propofol. These differences translate into quantifiable, clinically meaningful advantages in recovery time, hemodynamic stability, and respiratory safety [1]. Generic substitution is therefore not scientifically defensible; selection of remimazolam tosylate must be based on these specific, evidence-driven differentiators which directly impact patient outcomes, operational efficiency, and risk mitigation in settings ranging from endoscopy suites to intensive care units [2].

Remimazolam Tosylate: Quantified Differentiation Against Midazolam and Propofol


Head-to-Head RCT: Remimazolam Tosylate vs. Midazolam for General Anesthesia in Elderly Patients

In a randomized controlled trial of 100 elderly patients (≥65 years) undergoing general anesthesia, remimazolam tosylate demonstrated significantly faster recovery metrics compared to midazolam. The median time to extubation was 24.93 ± 11.617 minutes for remimazolam versus 34.88 ± 19.740 minutes for midazolam (p = 0.003) [1]. The median length of stay in the post-anesthesia care unit (PACU) was also reduced, with 55 (48, 64) minutes for remimazolam compared to 65 (55, 85) minutes for midazolam (p = 0.001) [1].

General Anesthesia Geriatric Anesthesia Recovery Time

Head-to-Head RCT: Remimazolam vs. Midazolam for Procedural Sedation in Endoscopy

The RECOVER study, a multicenter randomized controlled trial in Japanese patients undergoing upper gastrointestinal endoscopy, found that remimazolam achieved dramatically faster ambulation compared to midazolam. At 5 minutes post-procedure, 85.0% (17/20) of patients in the remimazolam group were ambulatory, compared to 0.0% (0/18) in the midazolam group (p < 0.0001) [1]. The mean time from procedure end to walking was 4.25 minutes (range 0.0-10.0) for remimazolam versus 35.56 minutes (range 10.0-60.0) for midazolam (p < 0.0001) [1].

Procedural Sedation Endoscopy Recovery Time

Meta-Analysis: Superior Cardiovascular Safety vs. Propofol in Endoscopy

A systematic review and network meta-analysis of 42 randomized controlled trials (N=10,540 patients) comparing sedatives for endoscopy found that remimazolam demonstrated superior cardiovascular safety compared to propofol. The relative risk (RR) for hypotension with remimazolam versus propofol was 0.44 (95% Credible Interval: 0.35-0.54) [1]. The same analysis found the lowest risk of respiratory depression with remimazolam, with an RR of 0.36 (95% CrI: 0.28-0.46) compared to propofol [1].

Endoscopy Sedation Safety Propofol

RCT: Reduced Hypotension in ICU Sedation for Postoperative Cancer Patients

In a randomized noninferiority trial of 80 postoperative cancer patients requiring mechanical ventilation in the ICU, remimazolam provided non-inferior sedation compared to propofol (median time to target sedation: 3.0 vs. 3.0 minutes, p=0.590) but with a significantly superior safety profile [1]. The incidence of hypotension was 15.0% in the remimazolam group versus 42.5% in the propofol group (p = 0.007) [1]. The incidence of respiratory depression was 5.0% with remimazolam versus 20.0% with propofol (p = 0.043) [1].

ICU Sedation Postoperative Care Hemodynamics

Pharmacologic Differentiation: High GABA-A Affinity and Rapid Esterase Metabolism

Remimazolam demonstrates high affinity for the GABA-A receptor benzodiazepine binding site, with an inhibition constant (Ki) of 26.3 nM in rat brain tissue [1]. In human brain tissue, its metabolite CNS7054 exhibits affinity that is approximately 1/410th that of the parent compound, ensuring minimal residual activity [2]. This rapid metabolic clearance via tissue esterases results in a context-sensitive half-life that remains consistently short (approximately 7-8 minutes) regardless of infusion duration, a characteristic shared with remifentanil but unique among benzodiazepines [3].

Pharmacology Receptor Binding Metabolism

Application Scenarios for Remimazolam Tosylate Based on Evidence-Driven Differentiation


High-Volume Endoscopy Suite: Prioritizing Throughput and Patient Safety

Remimazolam tosylate is the optimal sedative for high-throughput endoscopy centers. Evidence shows it achieves non-inferior sedation success to midazolam (99.0% vs 96.1%) but with significantly faster recovery times [1]. In a direct comparison, 85.0% of remimazolam patients ambulated within 5 minutes post-procedure, versus 0.0% with midazolam [2]. Furthermore, its safety profile is superior to propofol, with a 56% relative risk reduction for hypotension (RR=0.44) and a 64% reduction for respiratory depression (RR=0.36) [3]. This combination of rapid recovery and superior safety translates directly to increased patient turnover, reduced post-procedure monitoring costs, and fewer adverse events requiring intervention.

Geriatric Anesthesia: Mitigating Risk in a Vulnerable Population

For elderly surgical patients (≥65 years), remimazolam tosylate offers a quantifiable advantage over midazolam. A randomized controlled trial demonstrated significantly faster time to extubation (24.93 min vs 34.88 min, p=0.003) and shorter PACU stay (55 min vs 65 min, p=0.001) [4]. This improved recovery profile reduces the risk of postoperative complications associated with prolonged sedation and immobility in this vulnerable population. The predictable, organ-independent metabolism minimizes the risk of drug accumulation and delayed emergence often seen with midazolam in patients with age-related decline in hepatic function.

Postoperative ICU Sedation: Balancing Sedation with Hemodynamic Stability

In the postoperative ICU setting, particularly for mechanically ventilated cancer patients, remimazolam tosylate provides non-inferior sedation to propofol with a significantly safer hemodynamic profile. A randomized trial found a 27.5% absolute reduction in hypotension (15.0% vs 42.5%, p=0.007) and a 15% absolute reduction in respiratory depression (5.0% vs 20.0%, p=0.043) [5]. This evidence positions remimazolam as the preferred agent for maintaining sedation while minimizing the risk of secondary organ injury in critically ill patients with limited physiological reserve.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Remimazolam tosylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.